molecular formula C17H23OPSi B14428683 Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl- CAS No. 78887-81-7

Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl-

Cat. No.: B14428683
CAS No.: 78887-81-7
M. Wt: 302.42 g/mol
InChI Key: NBBFKOVTVMIXLG-UHFFFAOYSA-N
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Description

Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl- is a tertiary phosphine compound characterized by the presence of a phosphorus atom bonded to three organic groups. This compound is notable for its applications in various fields, including catalysis and organic synthesis. Its unique structure, which includes an ethoxydimethylsilyl group, imparts distinct chemical properties that make it valuable in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphine, [(ethoxydimethylsilyl)methyl]diphenyl- typically involves the reaction of chlorophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. For example, the reaction of chlorodiphenylphosphine with an ethoxydimethylsilyl Grignard reagent can yield the desired phosphine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which phosphine, [(ethoxydimethylsilyl)methyl]diphenyl- exerts its effects involves its ability to act as a ligand, coordinating with metal centers in catalytic processes. The ethoxydimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a variety of chemical reactions. The phosphorus atom serves as a nucleophilic center, facilitating the formation of metal-phosphine complexes that are crucial in catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl- is unique due to the presence of the ethoxydimethylsilyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it valuable in applications where other phosphines may not be as effective .

Properties

CAS No.

78887-81-7

Molecular Formula

C17H23OPSi

Molecular Weight

302.42 g/mol

IUPAC Name

[ethoxy(dimethyl)silyl]methyl-diphenylphosphane

InChI

InChI=1S/C17H23OPSi/c1-4-18-20(2,3)15-19(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,4,15H2,1-3H3

InChI Key

NBBFKOVTVMIXLG-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(C)CP(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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